molecular formula C6H10O2 B1593785 3-Methylpentanedial CAS No. 6280-15-5

3-Methylpentanedial

Cat. No. B1593785
CAS RN: 6280-15-5
M. Wt: 114.14 g/mol
InChI Key: LUNMJPAJHJAGIS-UHFFFAOYSA-N
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Description

3-Methylpentanedial , also known as 3-Methylglutaraldehyde , is a chemical compound with the molecular formula C6H10O2 . It is an aliphatic dialdehyde, which means it contains two aldehyde functional groups. The compound’s systematic IUPAC name is 3-Methylpentanedial .

Scientific Research Applications

  • Inhalation Toxicity Study

    • 3-Methylpentane has been examined for its inhalation toxicity in rats. The study, following OECD Test Guideline 412, found no adverse effects on mortality, clinical signs, body weights, or other physiological measures at exposure levels up to 4,540 ppm/6 hr/day, indicating a high no observable adverse effect level (NOAEL) (Chung et al., 2016).
  • Chemical Communication in Ants

    • Research on the mating behavior of the slave-making ant Polyergus rufescens revealed 3-methylpentane as a minor but critical component of the queen's sex pheromone, contributing to mating and chemical communication in this species (Castracani et al., 2008).
  • Catalysis and Chemical Transformations

    • The transformations of 3-methylpentane over platinum black catalysts were studied, revealing insights into chemical reactions like dehydrogenation, isomerization, and benzene formation, important for understanding catalytic processes (Paâl et al., 1976).
  • Microbial Synthesis of Pentanol Isomers

    • Studies in metabolic engineering have explored the microbial synthesis of pentanol isomers, including those related to 3-methylpentane, for potential application as biofuels (Cann & Liao, 2009).
  • Identification in Complex Flavors

    • 3-Methylpentane derivatives have been identified in complex flavors, such as in thermally processed flavors and raw onions, contributing to the understanding of flavor chemistry (Widder et al., 2000).
  • Study on Glass Transition in Molecular Liquids

    • Research has been conducted on the glass-forming properties of molecular liquids like 3-methylpentane, providing insights into physical chemistry and materials science (Richert & Yang, 2003).
  • Electron Mobility in Solid 3-Methylpentane

    • The mobility of electrons in solid 3-methylpentane was investigated, offering valuable data for understanding electrical properties in molecular solids (Maruyama & Funabashi, 1972).

properties

IUPAC Name

3-methylpentanedial
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-6(2-4-7)3-5-8/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUNMJPAJHJAGIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=O)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40211895
Record name Glutaraldehyde, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40211895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylpentanedial

CAS RN

6280-15-5
Record name 3-Methylpentanedial
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6280-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylpentanedial
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006280155
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl pentanedial
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11063
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Glutaraldehyde, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40211895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-METHYLPENTANEDIAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CHG2NY1C09
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
A Adams, N De Kimpe… - Journal of agricultural …, 2008 - ACS Publications
The reaction of malondialdehyde with casein was studied in aqueous solution to evaluate the impact of this lipid oxidation product on food protein modification. By using multiresponse …
Number of citations: 55 pubs.acs.org
JC Harrison, JE Ham, JR Wells - Atmospheric Environment, 2007 - Elsevier
… The expected products include: from hydrogen abstraction at Structure 1 site II: 2-methylpropanal, (CH 3 ) 2 CHC( double bond O)H and 3-methylpentanedial, (O double bond )CHCH 2 …
Number of citations: 22 www.sciencedirect.com
BC Hong, CS Hsu, GH Lee - Chemical Communications, 2012 - pubs.rsc.org
A concise and practical enantioselective synthesis of (+)-galbulin has been achieved using organocatalytic domino Michael–Michael–aldol condensation and organocatalytic kinetic …
Number of citations: 40 pubs.rsc.org
S Luo, JL Falconer - Journal of Catalysis, 1999 - Elsevier
… The Michael addition product of crotonaldehyde and acetaldehyde, 3-methylpentanedial (Scheme 7), might also be a precursor to C5 compounds, but it was not detected in the gas …
Number of citations: 118 www.sciencedirect.com
VH Nguyen, SD Lin, JCS Wu… - Beilstein journal of …, 2014 - beilstein-journals.org
… The condensation of AA molecules may lead to larger and heavier species such as hexa-2,4-dienal and 3-methylpentanedial [40]. The TGA weight loss curves of the spent and the fresh …
Number of citations: 25 www.beilstein-journals.org
RG Reynolds, HQA Nguyen, JCT Reddel… - Natural product …, 2022 - pubs.rsc.org
Covering: 2000 to 2021 Lignan natural products are found in many different plant species and possess numerous useful biological properties, such as anti-inflammatory, antiviral, …
Number of citations: 5 pubs.rsc.org
SM Kim, YS Kim, DW Kim, R Rios… - Chemistry–A European …, 2016 - Wiley Online Library
… However, further aldol condensation of crotonaldehyde with acetaldehyde gives various oligomers, such as hexa-2,4-dienal, 3-methylpentanedial, and high molecular weight …
A Zeitlin - 1964 - unsworks.unsw.edu.au
The cyclopentanoid monoterpenea baaed on nepetane, 1-iaopropyl-2, 3-dilllethylcyclopentane (1), are now,.., established as a significant group ot terpenoids (tor a review, see …
Number of citations: 3 unsworks.unsw.edu.au
F Camps, J Castells, F Sánchez-Ferrando - An. Quím., 1973 - portalrecerca.uab.cat
… Synthesis of (E)-2-Ethylidene-3-methylpentanedial — Universitat Autònoma de Barcelona Research Portal … Synthesis of (E)-2-Ethylidene-3-methylpentanedial …
Number of citations: 2 portalrecerca.uab.cat

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